(2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one
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Overview
Description
The compound (2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is a synthetic organic molecule characterized by its unique structure, which includes a benzodioxin ring, a chlorinated aromatic ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The aromatic ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Aldol Condensation: The final step involves an aldol condensation reaction between the chlorinated benzodioxin derivative and a hydroxy-methoxy substituted benzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one
- (2E)-3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one
Uniqueness
The uniqueness of (2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one lies in its combination of a benzodioxin ring and a chlorinated aromatic ring, which imparts distinct chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C18H15ClO5 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15ClO5/c1-22-14-3-4-15(17(21)8-14)16(20)5-2-11-6-13(19)7-12-9-23-10-24-18(11)12/h2-8,21H,9-10H2,1H3/b5-2+ |
InChI Key |
ALYKIIZTHJRFPD-GORDUTHDSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC3=C2OCOC3)Cl)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC3=C2OCOC3)Cl)O |
Origin of Product |
United States |
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